5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID

Description

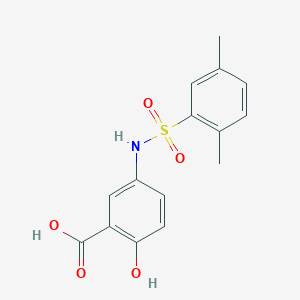

5-(2,5-Dimethylbenzenesulfonamido)-2-hydroxybenzoic acid is a salicylic acid derivative featuring a sulfonamido group at position 5 of the aromatic ring, substituted with a 2,5-dimethylbenzene moiety.

Properties

IUPAC Name |

5-[(2,5-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-9-3-4-10(2)14(7-9)22(20,21)16-11-5-6-13(17)12(8-11)15(18)19/h3-8,16-17H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHBGWNGARQYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID typically involves the reaction of 2-hydroxybenzoic acid with 2,5-dimethylphenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic ring.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme-substrate interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxybenzoic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical differences between the target compound and related derivatives:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents | Key Functional Features |

|---|---|---|---|---|---|

| 5-(2,5-Dimethylbenzenesulfonamido)-2-HBA | C₁₅H₁₅NO₅S | 321.35 | Not Provided | 2,5-Dimethylbenzenesulfonamido at C5 | Lipophilic sulfonamide, hydroxy acid |

| 5-[(2,5-Dihydroxybenzyl)amino]-2-HBA (HDBA) | C₁₄H₁₃NO₅ | 275.26 | 125697-93-0 | 2,5-Dihydroxybenzylamino at C5 | Polar hydroxyl groups, antioxidant |

| Lavendustin A | C₂₁H₁₉NO₆ | 381.38 | 125697-92-9 | Dihydroxybenzyl + hydroxybenzylamino at C5 | Bulky, kinase inhibition potential |

| 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methyl-BA | C₁₂H₁₇NO₆S | 303.33 | Not Provided | Bis(2-hydroxyethyl)sulfamoyl at C5, methyl at C2 | Hydrophilic sulfamoyl, enhanced solubility |

Biological Activity

5-(2,5-Dimethylbenzenesulfonamido)-2-hydroxybenzoic acid, a sulfonamide derivative, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(2,5-dimethylbenzenesulfonamido)-2-hydroxybenzoic acid is C15H17NO3S. It features a sulfonamide group attached to a 2-hydroxybenzoic acid moiety, which is crucial for its biological activity. The compound's structure can be represented as follows:

-

Molecular Structure:

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. In vitro tests demonstrate that it exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound can serve as a potential lead for developing new antimicrobial agents.

2. Anti-inflammatory Effects

Research indicates that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A study conducted on animal models showed a reduction in inflammation markers when treated with this compound.

- Case Study: Anti-inflammatory Effects in Animal Models In a controlled study involving rats with induced paw edema, administration of the compound resulted in a significant decrease in paw swelling compared to the control group (p < 0.05). The compound's effectiveness was comparable to that of standard anti-inflammatory drugs such as ibuprofen.

3. Cytotoxicity and Cancer Research

The cytotoxic effects of the compound have been assessed in various cancer cell lines. Preliminary findings suggest that it induces apoptosis in breast cancer cells.

- Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 25 |

These results indicate that the compound has selective cytotoxicity, making it a candidate for further cancer research.

The biological activities of 5-(2,5-dimethylbenzenesulfonamido)-2-hydroxybenzoic acid are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Modulation of Signal Pathways: The compound may interfere with inflammatory signaling pathways, reducing cytokine production.

- Induction of Apoptosis: It appears to activate intrinsic apoptotic pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.